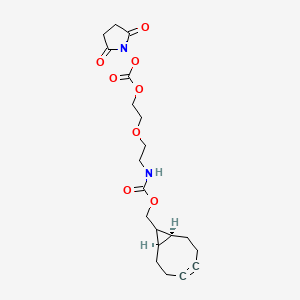

endo-BCN-PEG1-NHS carbonate

Description

Principles of Bioorthogonal Reactions in Chemical Biology

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being affected by the native biochemical processes. numberanalytics.comwikipedia.org The term, first introduced by Carolyn R. Bertozzi in 2003, describes reactions that are, in essence, "orthogonal" to the chemistry of life. wikipedia.org For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

Selectivity: The reacting partners must be mutually and exclusively reactive toward each other, ignoring the vast array of other functional groups present in a biological milieu. wikipedia.org

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal functioning of the biological system. wikipedia.org

Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (i.e., in an aqueous environment, at neutral pH, and at ambient temperature). wikipedia.org

Stability: The newly formed covalent bond must be stable within the biological environment. wikipedia.org

These principles ensure that scientists can "click" molecules together in a controlled manner within the complexity of a cell or even a whole organism. numberanalytics.comnih.gov

Evolution and Significance of Copper-Free Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a set of reactions that are high-yielding, wide in scope, and simple to perform. springernature.com A cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. chempep.com However, the cytotoxicity of the copper catalyst limited its application in living systems. pcbiochemres.comsigmaaldrich.com

This limitation spurred the development of copper-free click chemistry, a significant advancement that retains the "click" ideal while being fully biocompatible. chempep.com This is primarily achieved through strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.comrsc.org SPAAC utilizes a strained cyclooctyne (B158145), a ring-shaped alkyne molecule with significant internal strain. sigmaaldrich.com This inherent strain is released upon reaction with an azide (B81097), driving the reaction forward rapidly without the need for a metal catalyst. chempep.comsigmaaldrich.com The development of various cyclooctyne derivatives, such as DIFO and BARAC, has further refined the kinetics and stability of this reaction for in vivo applications. sigmaaldrich.comwikipedia.org

Design Rationale for Heterobifunctional Linkers in Bioconjugation

Heterobifunctional linkers are chemical tools designed to connect two different molecules with high specificity. creative-biolabs.com Unlike homobifunctional linkers, which have two identical reactive groups, heterobifunctional linkers possess two distinct reactive ends. creative-biolabs.com This design offers several key advantages:

Controlled, Stepwise Conjugation: The different reactivities of the two ends allow for a sequential, two-step conjugation process. creative-biolabs.comyoutube.com This minimizes the formation of unwanted byproducts, such as homodimers, which can occur with homobifunctional linkers. creative-biolabs.com

Specificity: Each end can be chosen to react with a specific functional group on the target molecules, such as an amine or a sulfhydryl group. creative-biolabs.com This ensures a precise and well-defined final conjugate.

Versatility: A wide variety of reactive groups can be incorporated into a heterobifunctional linker, making them adaptable to a broad range of bioconjugation applications. creative-biolabs.com

The general structure of a heterobifunctional linker consists of two different reactive groups connected by a spacer arm. The nature and length of this spacer can be tailored to influence properties such as solubility and the distance between the conjugated molecules. youtube.com

Contextualization of endo-BCN-PEG1-NHS carbonate within Contemporary Research

This compound is a prime example of a modern heterobifunctional linker that embodies the principles of bioorthogonal chemistry. axispharm.comaxispharm.com Its structure is a testament to the rational design that goes into creating these sophisticated molecular tools.

endo-BCN (Bicyclo[6.1.0]nonyne): This is the strained alkyne component that participates in copper-free click chemistry (SPAAC) with azide-containing molecules. broadpharm.combroadpharm.com The "endo" configuration refers to the specific stereochemistry of the molecule.

NHS carbonate (N-Hydroxysuccinimidyl carbonate): This is an amine-reactive group. axispharm.combroadpharm.com It reacts efficiently with primary and secondary amines, such as the lysine (B10760008) residues found in proteins, to form a stable carbamate (B1207046) linkage.

PEG1 (Polyethylene glycol, single unit): The short polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting bioconjugate in aqueous environments. axispharm.combroadpharm.com

This trifecta of components makes this compound a highly versatile reagent. It allows for the straightforward linkage of an amine-containing biomolecule to an azide-modified molecule. For instance, a protein can be first reacted with the NHS carbonate end of the linker. The resulting BCN-functionalized protein can then be "clicked" to a second molecule that has been tagged with an azide group, all under biocompatible conditions. This capability is particularly valuable in fields like drug delivery, for the creation of antibody-drug conjugates, and in cellular imaging, for the specific labeling of biomolecules. chempep.commedchemexpress.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C20H26N2O8 | axispharm.com |

| Molecular Weight | 291.30 g/mol | creative-biolabs.comchemscene.com |

| Purity | ≥95% | axispharm.comaxispharm.com |

| CAS Number | 1608140-47-1 | axispharm.com |

| Storage Conditions | -20°C, under inert gas | creative-biolabs.com |

| Reactive Group 1 | endo-BCN (reacts with azides) | broadpharm.comglpbio.com |

| Reactive Group 2 | NHS carbonate (reacts with amines) | axispharm.combroadpharm.com |

| Spacer | PEG1 | axispharm.comaxispharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O8 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C20H26N2O8/c23-17-7-8-18(24)22(17)30-20(26)28-12-11-27-10-9-21-19(25)29-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,25)/t14-,15+,16? |

InChI Key |

PREFPNRTWCTNHH-XYPWUTKMSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Origin of Product |

United States |

Synthetic Strategies and Stereochemical Considerations

Methodologies for the Chemical Synthesis of endo-BCN-PEG1-NHS carbonate

The synthesis of this compound is a multi-step process that begins with the formation of the core BCN scaffold, followed by the introduction of a single polyethylene (B3416737) glycol (PEG) unit and subsequent activation with an N-hydroxysuccinimide (NHS) carbonate group.

A common route to the BCN core involves the cyclopropanation of 1,5-cyclooctadiene (B75094). This reaction typically yields a mixture of endo and exo diastereomers of the corresponding bicyclo[6.1.0]nonane derivative. broadpharm.com The desired endo isomer can be separated and then converted to endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol) through a series of reactions including reduction and elimination. broadpharm.com

The subsequent step involves the attachment of a single PEG unit. This can be achieved by reacting endo-BCN-alcohol with a suitable mono-dispersed PEG derivative that has a reactive group amenable to forming an ether or ester linkage. For a PEG1 spacer, a common strategy is to use a short-chain ethylene (B1197577) glycol derivative.

The final step is the activation of the terminal hydroxyl group of the PEG spacer with an N-hydroxysuccinimide (NHS) carbonate. A widely used reagent for this transformation is N,N'-disuccinimidyl carbonate (DSC). researchgate.net The reaction is typically carried out in an anhydrous organic solvent in the presence of a non-nucleophilic base, such as triethylamine, to yield the final this compound product. researchgate.net

Table 1: Representative Synthetic Scheme for this compound

| Step | Reactants | Reagents | Product |

| 1 | 1,5-cyclooctadiene | Ethyl diazoacetate, Rhodium(II) acetate | endo/exo-bicyclo[6.1.0]nonane carboxylate |

| 2 | endo-bicyclo[6.1.0]nonane carboxylate | Reducing agent (e.g., LiAlH4), Brominating agent, Base | endo-BCN-alcohol |

| 3 | endo-BCN-alcohol | Mono-protected ethylene glycol derivative | endo-BCN-PEG1-alcohol |

| 4 | endo-BCN-PEG1-alcohol | N,N'-Disuccinimidyl carbonate (DSC), Triethylamine | This compound |

Isolation and Purification Techniques for this compound

The purification of this compound and its derivatives is crucial to remove unreacted starting materials, reagents, and potential side products. Given the presence of the hydrophilic PEG spacer and the reactive NHS ester, a combination of chromatographic techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of heterobifunctional PEG linkers. biopharminternational.commedchemexpress.com Reversed-phase HPLC (RP-HPLC) using a C18 column is particularly effective. biopharminternational.com The separation is typically achieved using a gradient of an organic solvent, such as acetonitrile, in water or a buffered aqueous solution. The selection of the appropriate gradient and mobile phase composition is critical for resolving the desired product from impurities.

Size-Exclusion Chromatography (SEC) can also be utilized, particularly for separating PEGylated compounds based on their hydrodynamic volume. biopharminternational.comnih.gov This technique is effective in removing smaller molecules like unreacted DSC and NHS.

Hydrophobic Interaction Chromatography (HIC) offers an alternative separation mechanism based on the hydrophobic character of the molecule and can be useful in resolving isomers or closely related impurities. biopharminternational.comnih.gov

For all chromatographic methods, monitoring the elution profile using UV detection is standard, as the NHS ester and the BCN moiety have characteristic UV absorbance.

Table 2: Common Chromatographic Techniques for Purification

| Technique | Stationary Phase | Principle of Separation | Typical Application |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Hydrophobicity | Primary purification, isomer separation |

| Size-Exclusion Chromatography (SEC) | Porous polymer or silica | Hydrodynamic volume | Removal of small molecule impurities |

| Hydrophobic Interaction Chromatography (HIC) | Mildly hydrophobic resin | Hydrophobic interactions | Orthogonal purification, isomer separation |

Investigating the Influence of endo-Cyclooctyne Stereoisomerism on Reactivity and Yield

The synthesis of BCN from 1,5-cyclooctadiene results in the formation of two diastereomers: endo and exo. medchemexpress.com The spatial orientation of the cyclopropane (B1198618) ring relative to the eight-membered ring defines these isomers and significantly influences their reactivity.

In the context of strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction for BCN-containing linkers, the endo isomer has been shown to be slightly more reactive than the exo isomer. medchemexpress.combiocat.com This difference in reactivity is attributed to the higher ring strain and altered frontier molecular orbital energies of the endo isomer, which lead to a lower activation energy for the cycloaddition reaction. biocat.com

For instance, in the reaction with benzyl (B1604629) azide (B81097), the second-order rate constant for endo-BCN was reported to be approximately 1.5 times higher than that for exo-BCN. medchemexpress.com While this difference may not be substantial in all applications, it can be a critical factor in achieving high yields and rapid conjugation, particularly when working with low concentrations of reactants. The preferential use of the endo isomer in many commercially available BCN reagents reflects this reactivity advantage. medchemexpress.com

Table 3: Comparative Reactivity of endo- and exo-BCN in SPAAC with Benzyl Azide

| Isomer | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Reactivity |

| endo-BCN | ~0.29 | 1.5x |

| exo-BCN | ~0.19 | 1.0x |

Design and Synthesis of Polyethylene Glycol (PEG) Spacers with Varying Lengths in BCN-NHS Carbonate Derivatives

The length of the polyethylene glycol (PEG) spacer in BCN-NHS carbonate derivatives plays a crucial role in modulating the physicochemical properties of the linker and the resulting bioconjugates. By synthetically varying the number of PEG units (n), a series of endo-BCN-PEGn-NHS carbonate linkers can be generated.

The synthesis of these derivatives follows a similar strategy to that of the PEG1 analogue. The key difference lies in the use of monodisperse PEG starting materials of varying lengths (e.g., PEG2, PEG3, PEG4, PEG8, PEG12). broadpharm.combiocat.comcd-bioparticles.netresearchgate.netthermofisher.com These oligoethylene glycol chains are typically introduced by reacting endo-BCN-alcohol with a mono-activated PEG derivative.

The length of the PEG spacer has a direct impact on several important characteristics:

Solubility: Increasing the number of PEG units enhances the aqueous solubility of the linker, which can be advantageous for bioconjugation reactions performed in aqueous buffers.

Steric Hindrance: A longer PEG spacer can reduce steric hindrance between the BCN moiety and the molecule to which it is being conjugated, potentially leading to higher conjugation efficiencies.

Hydrophilicity: The hydrophilic nature of the PEG chain can help to mitigate non-specific binding of the resulting conjugate to surfaces or other biomolecules.

Reactivity of the NHS ester: While the primary reactivity is dictated by the NHS ester itself, the local microenvironment created by the PEG chain can subtly influence its hydrolysis rate and reactivity towards nucleophiles. medchemexpress.com

The availability of a library of endo-BCN-PEGn-NHS carbonate linkers with varying PEG lengths allows researchers to fine-tune the properties of their bioconjugates for specific applications, from cellular imaging to drug delivery.

Table 4: Examples of Commercially Available endo-BCN-PEG-NHS Ester Derivatives

| Compound | Number of PEG Units (n) |

| endo-BCN-PEG2-NHS ester | 2 |

| endo-BCN-PEG3-NHS ester | 3 |

| endo-BCN-PEG4-NHS ester | 4 |

| endo-BCN-PEG8-NHS ester | 8 |

| endo-BCN-PEG12-NHS ester | 12 |

Mechanistic Insights and Kinetic Investigations of Reactivity

Elucidating the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism of endo-BCN-PEG1-NHS carbonate

The cornerstone of this compound's utility is the BCN group, which participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry, valued for its rapid kinetics and high selectivity, allowing for the formation of a stable triazole linkage between the BCN-functionalized molecule and an azide-containing partner. medchemexpress.comprecisepeg.com

The driving force behind this reaction is the significant ring strain inherent in the cyclooctyne (B158145) ring of the BCN moiety. precisepeg.com This strain is a result of the fusion of the cyclooctyne to a cyclopropane (B1198618) ring, which deforms the typically linear alkyne geometry. nih.gov This high-energy state is readily relieved through a [3+2] cycloaddition with an organic azide (B81097). The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. conju-probe.comnih.gov

The "endo" stereochemistry of the BCN ring influences its reactivity. While both endo- and exo-BCN diastereomers are effective in SPAAC, the endo isomer is often noted for its slightly higher reaction rates. nih.gov This difference in reactivity is attributed to the steric environment around the alkyne, which can affect the approach of the azide dipole. nih.gov

Detailed Analysis of the N-Hydroxysuccinimide (NHS) Carbonate Amine-Coupling Reaction

The other reactive handle of this compound is the N-hydroxysuccinimide (NHS) carbonate group. This functionality is specifically designed for the efficient coupling with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on the surface of other biomolecules. medchemexpress.commedchemexpress.comtaskcm.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS carbonate. This is followed by the departure of the NHS group, which is an excellent leaving group, resulting in the formation of a stable carbamate (B1207046) linkage. nih.gov The reaction is typically carried out under mild basic conditions to ensure the amine is in its deprotonated, nucleophilic state.

The presence of the carbonate group distinguishes this linker from the more common NHS esters. While both react with amines, the resulting linkage is a carbamate in the case of the NHS carbonate, which may offer different stability and conformational properties compared to the amide bond formed from an NHS ester.

Kinetic Studies of this compound Bioconjugation under Physiologically Relevant Conditions

The kinetics of the dual reactions of this compound are crucial for its effective application. The rates of both the SPAAC and the NHS carbonate-amine coupling have been investigated under conditions that mimic the physiological environment (e.g., aqueous buffers, near-neutral pH, and physiological temperatures).

SPAAC Kinetics: The second-order rate constants for the SPAAC reaction involving BCN and various azides have been reported to be in the range of 10-1 to 1 M-1s-1. nih.govnih.gov For instance, the reaction of endo-BCN with benzyl (B1604629) azide in a polar solvent mixture has a second-order rate constant of approximately 0.29 M-1s-1. nih.gov The rate can be influenced by the electronic properties of the azide, with electron-withdrawing groups on the azide generally leading to faster reactions. nih.gov

NHS Carbonate-Amine Coupling Kinetics: The reaction of NHS carbonates with amines is generally rapid. Kinetic studies on similar NHS-activated molecules show that the hydrolysis of the NHS ester, a competing reaction, also occurs and is pH-dependent. conicet.gov.ar The rate of aminolysis is typically much faster than hydrolysis at physiological pH, ensuring efficient conjugation. The specific rate constants will depend on the pKa of the amine, the pH of the reaction medium, and the local environment of the reacting groups.

The following table summarizes representative kinetic data for the individual reactive moieties of the linker.

| Reaction | Reactants | Solvent/Conditions | Second-Order Rate Constant (k₂) |

| SPAAC | endo-BCN and benzyl azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ nih.gov |

| SPAAC | BCN and benzyl azide | DMSO at 37 °C | 0.15 M⁻¹s⁻¹ nih.gov |

| SPAAC | endo-BCN and 4-tert-butyl-1,2-benzoquinone | Methanol | 838 ± 22 M⁻¹s⁻¹ acs.org |

| NHS Carbonate Hydrolysis | mPEG-NHS carbonate | Borate buffer pH 9.0 | Pseudo-first-order kinetics observed conicet.gov.ar |

Exploring Chemoselectivity and Orthogonal Reactivity Profiles in Complex Biological Milieus

A key advantage of this compound is its orthogonal reactivity. This means that the BCN group and the NHS carbonate group react with their respective partners (azides and amines) without cross-reactivity. conju-probe.comconju-probe.com This chemoselectivity is essential for performing sequential or one-pot conjugations in complex biological mixtures where numerous other functional groups are present.

The BCN group is highly specific for azides and does not react with other nucleophiles commonly found in biological systems, such as thiols or hydroxyls. conju-probe.com Similarly, the NHS carbonate is highly reactive towards primary amines, with minimal side reactions with other functional groups under controlled pH conditions. taskcm.com

This orthogonal reactivity allows for precise control over the construction of complex biomolecular architectures. For example, a protein can first be modified with the NHS carbonate end of the linker through its lysine residues. The resulting BCN-functionalized protein can then be specifically conjugated to an azide-modified molecule, such as a drug, an imaging agent, or another protein. medchemexpress.commedchemexpress.com This strategy has been successfully employed in the development of hydrogels for cell encapsulation and in the creation of synthetic glycoproteins. medchemexpress.comnih.gov

The PEG spacer in this compound also contributes to its favorable properties in biological applications. The hydrophilic nature of the PEG linker can improve the aqueous solubility of the conjugate and potentially reduce non-specific binding. precisepeg.comaxispharm.com

Applications in Advanced Biomolecule Functionalization

Site-Specific Protein and Peptide Conjugation Using endo-BCN-PEG1-NHS carbonate

The ability to selectively modify proteins and peptides is crucial for developing new therapeutic and diagnostic agents. This compound provides a means to introduce a BCN handle onto these biomolecules for subsequent ligation with azide-containing partners.

The NHS ester moiety of this compound reacts with the primary amine of lysine (B10760008) residues on a protein's surface to form a stable amide bond. While this reaction is generally robust, achieving site-selectivity can be challenging due to the high abundance of lysine residues on most proteins. nih.govnih.gov However, by carefully controlling reaction conditions such as pH and stoichiometry, a degree of selectivity for the most reactive lysine residues can be achieved. nih.gov The reactivity of individual lysine residues is influenced by their local microenvironment, including solvent accessibility and proximity to other amino acids. nih.gov

A notable application of this strategy is in the formation of protein-based hydrogels. For instance, elastin-like proteins (ELPs) have been modified using endo-BCN-NHS carbonate to introduce BCN groups onto their lysine residues. medchemexpress.com These BCN-functionalized ELPs can then be cross-linked with azide-functionalized polymers via SPAAC to form hydrogels. medchemexpress.com Such hydrogels are being explored for applications in three-dimensional cell culture and as scaffolds for tissue engineering, as they can support the growth of various cell types, including human mesenchymal stem cells (hMSCs) and human umbilical vein endothelial cells (HUVECs). medchemexpress.comuva.esnih.gov

This compound is instrumental in the synthesis of peptide-based probes and ligands for studying biological processes. By reacting the NHS ester with a primary amine on a peptide, a BCN group can be installed for subsequent conjugation to a molecule of interest, such as a reporter molecule or a targeting moiety.

A relevant example is the development of heterodimeric peptide tracers for in vivo imaging. Although a slightly longer PEG variant (endo-BCN-PEG4-NHS ester) was used, the principle remains the same. In one study, a cyclic peptide containing an RGD motif (c(RGDyK)) was functionalized with the NHS ester to introduce a BCN handle. mdpi.com This BCN-modified peptide was then conjugated via SPAAC to an azide-containing chelator, which could then be radiolabeled with Gallium-68 for positron emission tomography (PET) imaging of tumors expressing specific integrins. mdpi.comnih.govnih.gov This approach allows for the modular construction of complex probes where the peptide provides targeting specificity.

The efficiency of conjugating this compound to a protein is critical for producing well-defined bioconjugates. The degree of labeling, or the average number of linker molecules per protein, can be controlled by adjusting the molar ratio of the linker to the protein during the reaction. NHS ester reactions are typically performed in buffers with a pH range of 7.0-9.0 to ensure the lysine amine is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester. nih.gov

Achieving a specific drug-to-antibody ratio (DAR) is a key challenge in the development of antibody-drug conjugates (ADCs). While lysine-based conjugation with NHS esters often results in a heterogeneous mixture of species with varying DARs, careful optimization can lead to a more controlled distribution. nih.govmdpi.com The conjugation efficiency can be assessed using various analytical techniques, including mass spectrometry (to determine the mass shift corresponding to the number of attached linkers), HPLC (to separate different conjugate species), and UV-Vis spectroscopy (if the attached molecule has a chromophore). mdpi.comresearchgate.net For example, studies with similar NHS esters on antibodies like trastuzumab have shown that it is possible to control the average DAR by modulating the reaction stoichiometry. mdpi.com

Oligonucleotide and Nucleic Acid Derivatization for Research Applications

The functionalization of oligonucleotides and nucleic acids is essential for their use as diagnostics, therapeutics, and research tools. This compound can be used to derivatize amine-modified oligonucleotides, introducing a BCN group for subsequent click chemistry reactions. axispharm.comcd-bioparticles.net

The process typically involves an oligonucleotide that has been synthesized with a primary amine at a specific position, often at the 5' or 3' terminus or on a modified internal base. sigmaaldrich.comcreative-biogene.com The NHS ester of the linker reacts with this amine under buffered conditions (typically pH 7.5-8.5) to form a stable amide bond. aatbio.com The resulting BCN-modified oligonucleotide can then be conjugated to azide-containing molecules such as fluorescent dyes, quenchers, or other labels for applications in assays like qPCR and fluorescence in situ hybridization (FISH). creative-biogene.com This method offers a straightforward way to prepare custom-labeled probes with high efficiency. sigmaaldrich.comaatbio.com The use of a solid support for the oligonucleotide during conjugation can simplify purification by allowing unreacted reagents to be washed away. google.com

Glycan and Polysaccharide Engineering via this compound Ligation

The modification of glycans and polysaccharides is an emerging field with applications in vaccine development, drug delivery, and biomaterials science. nih.govnih.gov While direct conjugation to polysaccharides can be challenging due to the prevalence of hydroxyl groups, chemical strategies can be employed to introduce amine functionalities for reaction with NHS esters like this compound.

For example, polysaccharides can be chemically modified to introduce primary amines. nih.govresearchgate.net These amine-functionalized polysaccharides can then serve as a scaffold for the attachment of this compound. The newly installed BCN group can then be used to conjugate other molecules, such as proteins or peptides, via SPAAC. nih.gov This approach is particularly relevant in the development of conjugate vaccines, where a polysaccharide antigen is linked to a carrier protein to enhance immunogenicity. researchgate.net The ability to control the site and density of linker attachment is crucial for optimizing the biological activity of the final conjugate. acs.orgresearchgate.net

Conjugation to Small Molecules for Investigating Biological Interactions

This compound serves as a valuable crosslinker for attaching small molecules to larger biomolecules, thereby facilitating the study of biological interactions. The NHS ester can react with an amine-containing small molecule, or conversely, the small molecule can be pre-functionalized with an azide (B81097) to react with a BCN-labeled protein.

In the previously mentioned example of the heterodimeric peptide tracer, the small molecule was a chelator (p-SCN-Bn-NOTA) that was modified with an azide. mdpi.com This azide-functionalized small molecule was then clicked to the BCN-modified c(RGDyK) peptide. mdpi.com This strategy allows for the creation of targeted probes where the small molecule provides a specific function (e.g., metal chelation for imaging) and the biomolecule (a peptide in this case) directs it to a specific biological target. This modular approach is highly versatile and can be adapted to link a wide variety of small molecules to different biomolecules for applications in targeted drug delivery, diagnostics, and fundamental biological research. creative-biolabs.com

Innovative Applications in Biomaterials and Advanced Therapeutics Research

Engineering of Stimuli-Responsive Hydrogels with endo-BCN-PEG1-NHS carbonate

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM) of native tissues, making them ideal for a range of biomedical applications. nih.govnih.gov The use of this compound offers a sophisticated method for creating precisely engineered hydrogels with tunable properties.

The formation of hydrogels using this compound can be achieved through a bio-orthogonal crosslinking strategy. This typically involves the use of elastin-like proteins (ELPs), which are genetically engineered biopolymers with tunable properties. The process begins with the functionalization of ELPs with azide (B81097) groups. These azide-modified ELPs can then be crosslinked with BCN-functionalized molecules in a highly specific and efficient manner via SPAAC. nih.govnih.gov

The this compound linker can be used to introduce the BCN moiety to a complementary polymer or protein. The NHS carbonate end of the linker reacts with amine groups on a polymer backbone, leaving the BCN group available for subsequent crosslinking. When this BCN-functionalized polymer is mixed with an azide-functionalized ELP, a rapid, catalyst-free cycloaddition reaction occurs, leading to the formation of a stable hydrogel network. researchgate.netnih.gov This bio-orthogonal approach ensures that the crosslinking reaction is highly specific and does not interfere with the biological activity of encapsulated cells or other bioactive molecules. stanford.edu

The gelation kinetics of these hydrogels can be very rapid, with some SPAAC-crosslinked ELP hydrogels forming within seconds to minutes, which is highly advantageous for applications involving cell encapsulation. nih.govstanford.edu

The mechanical properties of hydrogels are critical for their function, as they can influence cell behavior, including proliferation, differentiation, and migration. nih.gov The mechanical properties of hydrogels modified with this compound can be tuned in several ways. The concentration of the crosslinking agents, including the BCN-functionalized polymer and the azide-modified ELP, directly impacts the crosslink density and, consequently, the stiffness of the hydrogel. nih.gov

The short PEG1 linker in this compound can also influence the hydrogel's properties. While longer PEG chains are often used to increase hydrophilicity and create more open network structures, the short PEG1 spacer will likely result in a more densely crosslinked and potentially stiffer hydrogel compared to linkers with longer PEG chains. The choice of the polymer backbone to which the this compound is attached will also play a significant role in determining the final mechanical properties of the hydrogel. researchgate.net

The cell encapsulation capacity of these hydrogels is another important feature. The bio-orthogonal nature of the SPAAC chemistry is highly cytocompatible, allowing for the encapsulation of cells with high viability. nih.govstanford.edu However, the density of the hydrogel network, influenced by the concentration of crosslinkers and the length of the PEG spacer, can affect nutrient and waste transport, as well as cell spreading and migration within the hydrogel. nih.gov Therefore, careful optimization of the hydrogel formulation is necessary to ensure an optimal environment for encapsulated cells.

Table 1: Factors Influencing the Properties of this compound-Modified Hydrogels

| Property | Influencing Factor | Effect | Reference |

|---|---|---|---|

| Mechanical Stiffness | Crosslinker Concentration | Higher concentration leads to increased stiffness. | nih.gov |

| PEG Linker Length | Shorter linkers may result in denser, stiffer hydrogels. | researchgate.net | |

| Polymer Backbone | The inherent properties of the polymer backbone contribute to the overall mechanics. | nih.gov | |

| Cell Viability | Crosslinking Chemistry | Bio-orthogonal SPAAC chemistry is highly cytocompatible. | nih.govstanford.edu |

| Hydrogel Density | Affects nutrient transport and cell health. | nih.gov | |

| Cell Spreading | Ligand Presentation | Incorporation of cell-adhesive motifs (e.g., RGD) can promote spreading. | nih.gov |

| Hydrogel Stiffness | Cell spreading can be dependent on the mechanical properties of the matrix. | nih.gov |

Hydrogels formed using this compound are well-suited for creating sophisticated 3D cell culture models that more accurately mimic the in vivo environment compared to traditional 2D cultures. nih.govacs.orgthewellbio.comyoutube.com These 3D models are valuable tools for studying cell behavior, disease progression, and for drug screening applications. nih.gov The ability to encapsulate various cell types, such as human mesenchymal stem cells (hMSCs), human umbilical vein endothelial cells (HUVECs), and neural progenitor cells, has been demonstrated in similar bio-orthogonally crosslinked hydrogel systems, with high cell viability and maintenance of phenotype. nih.govstanford.edu

In the field of regenerative medicine, these hydrogels can be used as scaffolds to support tissue regeneration. nih.govresearchgate.net By incorporating growth factors or other bioactive molecules, these hydrogels can be designed to promote the formation of new tissue, such as cartilage, bone, or neural tissue. The injectable nature of some of these hydrogel systems allows for minimally invasive delivery to the site of injury.

Functionalization of Nanomaterials and Surfaces

The this compound linker is also a powerful tool for the functionalization of nanomaterials and surfaces, enabling the development of advanced diagnostic and therapeutic platforms. rsc.org

Nanoparticles are increasingly being investigated for a variety of biomedical applications, including drug delivery and medical imaging. The functionalization of nanoparticles with biomolecules, such as antibodies or peptides, can improve their targeting capabilities and therapeutic efficacy. The this compound linker provides a two-step method for achieving this functionalization.

First, the NHS carbonate end of the linker can be used to attach it to an amine-containing nanoparticle surface. This reaction is typically carried out in a suitable buffer and results in a stable covalent bond. nih.gov The nanoparticle is now "primed" with a BCN group. In the second step, a biomolecule that has been modified with an azide group can be attached to the BCN-functionalized nanoparticle via a SPAAC reaction. This approach allows for the precise and oriented attachment of biomolecules to the nanoparticle surface, which can be crucial for their biological activity. Carbon-based nanomaterials and other nanoparticles have been functionalized using similar strategies for applications in bone tissue engineering and other areas. nih.gov

The development of sensitive and specific biosensors is a major goal in diagnostics. The functionalization of sensor surfaces with biorecognition elements, such as antibodies or enzymes, is a key step in the fabrication of these devices. The this compound linker can be used to create bio-functionalized surfaces for biosensing applications.

Similar to nanoparticle functionalization, the NHS carbonate can be used to attach the linker to an amine-functionalized sensor surface. This surface is then ready to capture an azide-modified biorecognition molecule through a SPAAC reaction. This method of immobilization is highly specific and can lead to a high density of active biomolecules on the sensor surface, which can enhance the sensitivity of the biosensor. nih.gov The stability of the covalent linkage ensures that the biorecognition element remains attached to the surface even under stringent washing conditions, which is important for the reliability of the diagnostic platform.

Design of Advanced Drug Delivery and Degradation Systems

The precise construction of drug delivery and degradation systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. The unique architecture of this compound lends itself to innovative strategies in this domain.

Role of this compound in Antibody-Drug Conjugate (ADC) Linker Design

Antibody-drug conjugates (ADCs) represent a leading class of targeted cancer therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their success. researchgate.net While specific research on this compound in ADC construction is not extensively published, the functionalities of this linker are highly relevant to modern ADC design.

| Component | Function in ADC Linker Design | Relevant Findings |

| endo-BCN | Bioorthogonal handle for SPAAC conjugation of an azide-modified payload. | The endo-BCN diastereomer is noted for its high reactivity in SPAAC reactions, which is advantageous for efficient drug conjugation. nih.gov |

| PEG1 Spacer | Provides a minimal increase in hydrophilicity and spacing between the antibody and payload. | The length of the PEG linker can impact the in vivo targeting ability and antitumor activity of drug formulations. nih.gov |

| NHS Carbonate | Reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable carbamate (B1207046) linkage. | NHS esters are widely used for conjugating molecules to proteins under mild conditions. lumiprobe.comnih.gov |

Application in Proteolysis-Targeting Chimera (PROTAC) Synthesis and Optimization

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the PROTAC's efficacy. medchemexpress.commedchemexpress.com

The this compound linker can be employed in a modular approach to PROTAC synthesis. For instance, the NHS ester can be reacted with an amine-containing E3 ligase ligand. The resulting BCN-functionalized ligand can then be conjugated to an azide-modified target-binding ligand via a SPAAC reaction. This "click chemistry" approach facilitates the rapid assembly of a library of PROTACs with varying linkers for optimization studies. axispharm.commedchemexpress.com While specific examples using the PEG1 variant are not detailed in the literature, a variety of endo-BCN-PEG linkers are utilized in PROTAC synthesis, demonstrating the importance of this chemical scaffold. medchemexpress.commedchemexpress.commedchemexpress.com The length and composition of the linker are critical for productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase. nih.gov

| Linker Component | Role in PROTAC Synthesis | Research Context |

| endo-BCN | Enables modular "click" assembly of PROTACs from azide and BCN-functionalized fragments. | BCN-containing linkers are employed in the synthesis of PROTACs for targeted protein degradation. medchemexpress.commedchemexpress.com |

| PEG1 Spacer | Influences the spatial orientation and distance between the two ligands of the PROTAC. | The linker's length and composition are critical for optimizing the degradation activity of PROTACs. nih.gov |

| NHS Carbonate | Allows for the initial attachment of the linker to an amine-containing ligand. | Facilitates the covalent modification of one of the PROTAC's binding moieties. taskcm.com |

Strategies for Targeted Delivery in Preclinical Drug Discovery Research

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity. The this compound linker can be instrumental in creating targeted drug delivery systems. nih.govresearchgate.net

In a common strategy, a targeting ligand, such as a peptide or a small molecule that binds to a receptor overexpressed on diseased cells, can be modified with the this compound linker. The NHS ester would be used to conjugate the linker to the targeting moiety. The resulting BCN-functionalized targeting ligand can then be attached to an azide-bearing drug carrier, such as a liposome (B1194612) or a nanoparticle, via a SPAAC reaction. This approach allows for the precise orientation and attachment of the targeting ligand on the surface of the drug delivery vehicle. The PEG1 spacer, although short, can help to project the targeting ligand slightly away from the surface of the carrier, potentially improving its interaction with the target receptor. Studies with folate-linked liposomes have shown that the length of the PEG linker can significantly influence tumor accumulation and therapeutic efficacy in vivo. nih.gov

Development of Imaging Probes and Chemical Tools

The ability to visualize biological processes in real-time is a powerful tool in biomedical research. The this compound linker provides a versatile scaffold for the synthesis of sophisticated imaging probes. nih.gov

Synthesis of Fluorescently Labeled Bioconjugates for Cellular Imaging

Fluorescently labeled biomolecules are indispensable for a wide range of cellular imaging applications. The this compound linker facilitates a two-step approach to creating such bioconjugates. First, a protein of interest can be labeled with the linker via the reaction of the NHS carbonate with the protein's surface lysines. medchemexpress.com This results in a BCN-modified protein. Subsequently, an azide-functionalized fluorescent dye can be "clicked" onto the BCN-modified protein. johnshopkins.eduresearchgate.net

This modular strategy offers several advantages over directly labeling the protein with a dye-NHS ester. It allows for the use of a wide variety of azide-modified fluorophores and can potentially minimize the impact of the labeling process on the protein's function by moving the bulky dye away from the protein surface. Research has demonstrated that the steric environment created by BCN diastereomers can influence the fluorescence properties of the resulting conjugate. nih.gov

| Step | Description | Key Considerations |

| 1. Protein Modification | The NHS carbonate of this compound reacts with primary amines on the protein. | The reaction is pH-dependent, typically performed at a slightly basic pH to ensure the amine is deprotonated. lumiprobe.com |

| 2. Fluorophore Conjugation | An azide-containing fluorescent dye is attached to the BCN-modified protein via SPAAC. | This bioorthogonal reaction is highly specific and can be performed in aqueous buffers. conju-probe.com |

Radiosynthesis and Preclinical Evaluation of this compound-Based Radiotracers

Positron Emission Tomography (PET) is a highly sensitive imaging modality that relies on the detection of positron-emitting radionuclides. nih.gov The development of radiotracers for PET imaging is a key area of research in diagnostics and drug development. nih.gov BCN-containing molecules are increasingly being used for the construction of radiotracers due to the mild and efficient nature of SPAAC. mdpi.comresearchgate.netresearchgate.net

A common strategy involves the synthesis of a targeting molecule functionalized with a BCN group. This can be achieved by reacting a targeting peptide or small molecule with this compound. Separately, a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Copper-64 (⁶⁴Cu), is chelated or incorporated into a small molecule that also contains an azide group. mdpi.comnih.gov The BCN-functionalized targeting molecule is then reacted with the azide-containing radionuclide via SPAAC to generate the final radiotracer. This late-stage radiolabeling approach is particularly advantageous for short-lived isotopes like ¹⁸F.

A study on the development of a peptide heterodimeric tracer for pancreatic cancer imaging utilized a similar linker, endo-BCN-PEG4-NHS ester, to conjugate the targeting peptide before radiolabeling. broadpharm.com This highlights the utility of the BCN-PEG-NHS ester scaffold in creating complex radiotracers for preclinical evaluation. nih.gov

| Radionuclide | Half-life | Considerations for BCN-based Labeling |

| Fluorine-18 (¹⁸F) | ~110 minutes | Late-stage SPAAC is ideal for incorporating this short-lived isotope. |

| Copper-64 (⁶⁴Cu) | ~12.7 hours | Can be chelated by an azide-functionalized chelator and then "clicked" onto a BCN-modified targeting vector. nih.gov |

| Zirconium-89 (⁸⁹Zr) | ~78.4 hours | Suitable for labeling large molecules like antibodies due to its longer half-life, often using a chelator-based approach. researchgate.net |

Analytical Methodologies for Conjugate Characterization

Spectroscopic and Chromatographic Techniques for Assessing Conjugation Products

Spectroscopic and chromatographic methods are fundamental first steps in the analysis of conjugation reactions. They provide vital information regarding the extent of conjugation and the homogeneity of the product.

UV/Visible Spectroscopy: This technique offers a straightforward method to confirm conjugation. It relies on the distinct absorbance properties of the biomolecule (typically a protein with maximum absorbance at 280 nm due to tryptophan and tyrosine residues) and potentially the bicyclononyne (BCN) moiety. By measuring the absorbance of the conjugate at two appropriate wavelengths, the concentration of the biomolecule and the number of attached linkers can be estimated.

Chromatographic Techniques: Chromatography is indispensable for separating the desired bioconjugate from unreacted starting materials and identifying different conjugated species.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing unconjugated, low-molecular-weight endo-BCN-PEG1-NHS carbonate from the final product. Furthermore, SEC can detect the presence of high-molecular-weight aggregates that may have formed during the conjugation process, which is a critical quality attribute.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique that separates molecules based on hydrophobicity. It can be used to assess the purity of the conjugate and, in some cases, resolve different conjugated forms. Peptide mapping, which involves enzymatic digestion of the conjugate followed by RP-HPLC separation of the resulting peptides, is a high-resolution method to identify the specific sites of linker attachment. nih.gov

Table 1: Summary of Spectroscopic and Chromatographic Techniques

| Technique | Principle | Information Obtained |

|---|---|---|

| UV/Visible Spectroscopy | Differential absorbance of light by the biomolecule and the linker. | Confirmation of conjugation; estimation of linker-to-biomolecule ratio. nih.gov |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Removal of excess linker; detection and quantification of aggregates. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Determination of linker distribution; quantification of species with different linker loads. nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Purity assessment; identification of conjugation sites via peptide mapping. nih.gov |

Mass Spectrometry Approaches for Molecular Confirmation of Bioconjugates

Mass spectrometry (MS) provides definitive confirmation of conjugation by measuring the mass of the resulting bioconjugate with high precision. An increase in mass corresponding to the molecular weight of the attached endo-BCN-PEG1-linker(s) is direct evidence of a successful reaction.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for analyzing large biomolecules like proteins and antibodies. It can determine the exact molecular weight of the intact conjugate, allowing for the unambiguous confirmation of the number of this compound linkers attached to the biomolecule. The high resolution of ESI-MS enables the differentiation of species with varying numbers of linkers.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography (like RP-HPLC) with mass spectrometry combines the powerful separation capabilities of LC with the precise mass identification of MS. A common application is peptide mapping, where a conjugated protein is enzymatically digested. The resulting peptide mixture is separated by LC, and the masses of the peptides are analyzed by MS. Peptides containing the endo-BCN-PEG1 linker will show a specific mass shift, enabling the precise identification of the amino acid residues (e.g., lysine) that were modified. nih.gov

Table 2: Expected Mass Shifts in MS Analysis after Conjugation

| Number of Attached Linkers | Mass of this compound Moiety* | Expected Mass Increase (Da) |

|---|---|---|

| 1 | ~323.35 | +323.35 |

| 2 | ~323.35 | +646.70 |

| 3 | ~323.35 | +970.05 |

*Note: The mass added corresponds to the endo-BCN-PEG1- moiety after the reaction with an amine, where the NHS carbonate group is displaced. The exact mass can vary slightly based on isotopic distribution.

Quantitative Analysis of Conjugation Yield and Purity

A critical aspect of characterization is the quantitative assessment of the conjugation reaction's success, focusing on yield and purity.

Determining Conjugation Yield (Linker-to-Biomolecule Ratio): The average number of linker molecules attached per biomolecule is a key quality attribute.

UV/Vis Spectroscopy: As mentioned, by solving simultaneous equations based on the extinction coefficients and absorbance values at two wavelengths (e.g., 280 nm for the protein and a wavelength specific to the BCN linker, if available), the average linker-to-biomolecule ratio can be calculated. nih.gov

HIC/RP-HPLC: The chromatograms from HIC or RP-HPLC can be used to calculate a weighted average linker-to-biomolecule ratio. By integrating the area of each peak (corresponding to a specific number of attached linkers) and dividing by the total area of all biomolecule-related peaks, a precise average can be determined.

Mass Spectrometry: Deconvolution of the ESI-MS spectrum provides the relative abundance of each conjugated species (e.g., 0 linkers, 1 linker, 2 linkers), from which an accurate average linker load can be calculated.

Purity Analysis: Purity refers to the percentage of the desired bioconjugate in the final sample relative to impurities such as unconjugated biomolecule, excess reagents, or aggregates.

SEC-HPLC: This is the primary method for quantifying high-molecular-weight aggregates and residual unconjugated linker. Purity is often expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HIC/RP-HPLC: These methods are used to quantify purity in terms of the desired conjugated species versus the unconjugated biomolecule. The purity can be calculated from the relative peak areas in the chromatogram. A purity of >95% is often required for subsequent applications. sichem.de

Table 3: Hypothetical HIC Data for Purity and Yield Analysis

| Peak Identity | Retention Time (min) | Peak Area (%) | Linkers per Molecule | Contribution to Average Ratio |

|---|---|---|---|---|

| Unconjugated Protein | 8.5 | 10.0 | 0 | 0.00 |

| 1 Linker Conjugate | 12.1 | 45.0 | 1 | 0.45 |

| 2 Linker Conjugate | 14.8 | 35.0 | 2 | 0.70 |

| 3 Linker Conjugate | 16.5 | 10.0 | 3 | 0.30 |

| Total/Average | 100.0 | Average: | 1.45 |

In this example, the purity of the conjugated species (1, 2, and 3 linkers) is 90%, and the average linker-to-biomolecule ratio is 1.45.

Methodologies for Evaluating Conjugate Stability and Biological Activity in vitro

After confirming the structure and purity of the conjugate, its stability and functional integrity must be evaluated.

Stability Assessment: Stability studies are performed to ensure that the conjugate maintains its critical quality attributes over time and under relevant storage or experimental conditions. Samples are stored at various temperatures (e.g., -20°C, 4°C, 25°C) and analyzed at set time points. sichem.debroadpharm.com

Analytical Techniques: SEC-HPLC is used to monitor for the formation of aggregates or fragments. HIC or RP-HPLC can detect any changes in the conjugation profile, such as linker dissociation. MS can be used to confirm if the covalent bond remains intact.

Parameters Assessed: Key parameters include the appearance of the solution, protein concentration, aggregation levels, and the integrity of the linker-biomolecule bond.

Evaluation of Biological Activity: It is crucial to verify that the conjugation process has not compromised the biological function of the biomolecule. The specific assays used depend entirely on the nature of the conjugated molecule.

Antibody Conjugates: For an antibody, its antigen-binding affinity and specificity must be assessed. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are commonly used to measure binding kinetics (K_D, k_on, k_off) and compare the performance of the conjugate to the unconjugated antibody.

Enzyme Conjugates: If an enzyme is modified, its catalytic activity must be measured using a relevant substrate assay to ensure that the active site was not blocked or denatured by the conjugation.

Functional Assays: For more complex applications, functional assays are required. For example, if the this compound is used to modify proteins like elastin-like polypeptides (ELPs) to form hydrogels for cell culture, a key in vitro assay would be to evaluate the hydrogel's ability to support cell viability, proliferation, and differentiation. medchemexpress.com This could involve culturing cells such as human mesenchymal stem cells (hMSCs) within the hydrogel and assessing their health over time using cell viability assays (e.g., Live/Dead staining). medchemexpress.com

Table 4: Summary of Stability and Bioactivity Assays

| Assay Type | Methodology | Purpose |

|---|---|---|

| Stability | SEC-HPLC | Monitor for aggregation/fragmentation over time. |

| HIC/RP-HPLC | Assess the stability of the covalent linkage. | |

| Antigen Binding | ELISA, SPR | Quantify binding affinity and kinetics of antibody conjugates. |

| Enzyme Activity | Substrate Conversion Assay | Measure the catalytic performance of enzyme conjugates. |

| Cell-Based Functional Assay | Cell Culture & Viability Staining | Evaluate the ability of a modified biomaterial (e.g., hydrogel) to support cell life and function. medchemexpress.com |

Comparative Assessment of Endo Bcn Peg1 Nhs Carbonate in Bioconjugation Reagent Landscape

Comparative Analysis with Other BCN and Cyclooctyne (B158145) Derivatives

Bicyclo[6.1.0]nonyne (BCN) is a widely utilized cyclooctyne in strain-promoted azide-alkyne cycloaddition (SPAAC) due to its favorable balance of reactivity and stability. nih.gov BCN is synthesized as a mixture of two diastereomers: exo-BCN and endo-BCN. nih.govacs.org While both isomers are reactive, recent studies have often shown a preference for the endo-BCN diastereomer. nih.gov This preference may be attributed to its slightly higher reactivity in some contexts and its commercial availability. nih.gov For instance, in a reaction with benzyl (B1604629) azide (B81097), endo-BCN exhibited a second-order rate constant of 0.29 M⁻¹ s⁻¹, compared to 0.19 M⁻¹ s⁻¹ for exo-BCN. nih.gov

The reactivity of BCN derivatives is a key consideration. Compared to other cyclooctynes like dibenzocyclooctyne (DBCO), BCN can exhibit faster reaction kinetics in certain cycloadditions. lumiprobe.com For example, BCN's reaction with aromatic azides is faster than that of DBCO. lumiprobe.com Furthermore, BCN's reactivity extends beyond azides to include tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions and tetrazoles in photoclick chemistry, showcasing its versatility. lumiprobe.comnih.gov However, the choice between BCN and other cyclooctynes is not solely based on reaction speed. Factors like lipophilicity also play a role; BCN is generally less lipophilic than DBCO, which can be advantageous for reactions in aqueous environments. lumiprobe.com The inclusion of a PEG1 spacer in endo-BCN-PEG1-NHS carbonate further enhances its hydrophilicity, improving its solubility in aqueous buffers commonly used in bioconjugation. axispharm.combroadpharm.com

Table 1: Comparative Properties of BCN Diastereomers and Other Cyclooctynes

| Feature | endo-BCN | exo-BCN | DBCO |

|---|---|---|---|

| Reactivity with Benzyl Azide (k₂) | 0.29 M⁻¹ s⁻¹ nih.gov | 0.19 M⁻¹ s⁻¹ nih.gov | Varies by derivative |

| Lipophilicity | Lower lumiprobe.com | Lower lumiprobe.com | Higher lumiprobe.com |

| Common Usage | Frequently used in recent studies nih.gov | Less commonly used than endo-BCN nih.gov | Widely used |

| Key Advantage | Slightly higher reactivity than exo-BCN in some cases nih.gov | Readily synthesized with endo-BCN nih.gov | High reactivity, well-established |

| Key Disadvantage | Synthesis yields a mixture with exo-BCN nih.gov | Slightly lower reactivity than endo-BCN in some cases nih.gov | Higher lipophilicity can be a drawback lumiprobe.com |

Advantages and Disadvantages Relative to Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reagents

The development of strain-promoted alkyne-azide cycloaddition (SPAAC), for which this compound is designed, was a direct response to the limitations of the copper-catalyzed alkyne-azide cycloaddition (CuAAC). The primary advantage of SPAAC is that it is a "click chemistry" reaction that proceeds without the need for a cytotoxic copper(I) catalyst. nih.govrsc.orgjcmarot.com This is particularly crucial for in vivo applications and for conjugations involving sensitive biomolecules, such as proteins, where copper ions can lead to denaturation or loss of function. rsc.org

However, CuAAC often exhibits faster reaction kinetics compared to SPAAC. nih.gov The choice between the two methodologies frequently involves a trade-off between reaction speed and biocompatibility. In proteomics studies comparing the two methods for identifying O-GlcNAc modified proteins, CuAAC with a specific biotin-alkyne probe led to the identification of a greater number of proteins (229) compared to SPAAC with a biotin-DIBO-alkyne probe (188). nih.gov This suggests that in some in vitro applications where speed and efficiency are paramount and copper toxicity is not a concern, CuAAC may be the preferred method. nih.govnih.gov Conversely, for applications requiring the coupling of complex biological entities like hemoglobin-based oxygen carriers, the metal-free conditions of SPAAC are a significant advantage, avoiding potential complications from metal ion interactions with the protein. rsc.org

Table 2: Comparison of SPAAC and CuAAC

| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst Required | No jcmarot.com | Copper(I) nih.gov |

| Biocompatibility | High, suitable for in vivo applications rsc.orgjcmarot.com | Lower, copper can be toxic to cells and proteins nih.govrsc.org |

| Reaction Kinetics | Generally slower than CuAAC nih.gov | Generally faster than SPAAC nih.gov |

| Side Reactions | Strained alkynes can have off-target reactivity with thiols nih.gov | Potential for catalyst-induced side reactions |

| Typical Applications | Live cell imaging, in vivo conjugation, sensitive biomolecule labeling rsc.orgjcmarot.com | Proteomics, material science, in vitro labeling nih.govnih.gov |

Performance Evaluation Against Other Amine-Reactive Crosslinkers

The N-hydroxysuccinimide (NHS) ester moiety of this compound targets primary amines, which are readily available on the surface of proteins at the N-terminus and on lysine (B10760008) residues. thermofisher.com This makes NHS esters one of the most common and versatile reactive groups for bioconjugation. thermofisher.comthermofisher.com

Other amine-reactive crosslinkers include isocyanates and imidoesters. thermofisher.comcreative-proteomics.com Isocyanates react with primary amines to form urea (B33335) linkages and can also react with hydroxyl groups, offering broader reactivity but potentially leading to a lack of specificity. creative-proteomics.com NHS esters, in contrast, provide more specific targeting of amines, forming stable amide bonds under physiological to slightly alkaline pH conditions (pH 7.2-8.5). thermofisher.com

The primary challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions. thermofisher.com The rate of hydrolysis increases with pH, which can compete with the desired amine reaction and reduce conjugation efficiency, especially with dilute protein solutions. thermofisher.com The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com This necessitates careful control of reaction conditions. thermofisher.com Despite this, the high efficiency and specificity of the amine-NHS ester reaction make it a favored method for protein modification. creative-proteomics.com The heterobifunctional nature of this compound, combining amine reactivity with the bioorthogonal BCN group, allows for a controlled, two-step conjugation process that can reduce unwanted polymerization or cross-reactions that might occur with homobifunctional crosslinkers. aatbio.comsigmaaldrich.com

Table 3: Performance of Amine-Reactive Crosslinkers

| Crosslinker Type | Reactive Group | Target | Bond Formed | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| NHS Ester (e.g., in endo-BCN-PEG1-NHS carbonate) | N-hydroxysuccinimide ester | Primary amines thermofisher.com | Amide thermofisher.com | High specificity, forms stable bonds thermofisher.com | Susceptible to hydrolysis in aqueous solutions thermofisher.com |

| Isocyanate | Isocyanate | Primary amines, hydroxyl groups creative-proteomics.com | Urea creative-proteomics.com | Broader reactivity creative-proteomics.com | Lack of specificity can be problematic creative-proteomics.com |

| Imidoester | Imidoester | Primary amines thermofisher.com | Amidine | Retains positive charge of the original amine | Less stable than amide bonds at high pH |

Rational Selection of Bioconjugation Reagents Based on Application Demands

The selection of an appropriate bioconjugation reagent is a multifactorial decision that depends on the specific goals of the experiment. aatbio.comcellmosaic.com The heterobifunctional nature of this compound makes it particularly well-suited for applications requiring a two-step, site-specific conjugation strategy. For example, a protein can first be modified with the NHS ester end of the molecule, and after purification, the BCN-modified protein can be specifically conjugated to an azide-tagged molecule. broadpharm.com This approach provides a high degree of control over the final conjugate structure.

Key factors to consider when selecting a bioconjugation reagent include:

Target Functional Groups: The reagent must have reactive groups that are specific for the available functional groups on the biomolecules to be conjugated. aatbio.comcellmosaic.com this compound targets primary amines and azides. axispharm.com

Reaction Conditions: The pH, temperature, and solvent must be compatible with the stability and function of the biomolecules. creative-proteomics.comkbdna.com The aqueous solubility imparted by the PEG spacer in this compound is beneficial in this regard. axispharm.combroadpharm.com

Biocompatibility: For in vivo or live-cell applications, the reagent and any byproducts should be non-toxic. rsc.org The copper-free nature of the SPAAC reaction enabled by the BCN group is a significant advantage here. rsc.orgjcmarot.com

Spacer Arm: The length and chemical nature of the spacer arm can influence the properties of the final conjugate, such as its solubility and steric hindrance between the conjugated molecules. cellmosaic.comkbdna.com The short PEG1 spacer in this compound provides a defined and hydrophilic linkage. axispharm.com

Desired Specificity: For applications requiring precise control over the conjugation site, heterobifunctional reagents like this compound are often superior to homobifunctional crosslinkers. aatbio.comcellmosaic.com

Future Perspectives and Emerging Research Frontiers

Expanding Bioorthogonal Chemical Space with Novel endo-BCN-PEG1-NHS carbonate Derivatives

The quest for novel derivatives of this compound is a vibrant area of research aimed at fine-tuning the properties of the linker for specific applications. While the parent compound offers a robust platform, derivatives with modified BCN moieties, altered PEG spacer lengths, and alternative reactive handles are being explored to enhance reaction kinetics, solubility, and steric profiles.

One avenue of exploration involves the synthesis of BCN diastereomers. The common synthesis of BCN yields both endo and exo diastereomers, with the endo form often being more commercially available and exhibiting slightly faster reaction kinetics in some strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.netnih.gov Research has demonstrated that the distinct steric structures of the tricyclic fused rings in the SPAAC products derived from endo- and exo-BCN can influence properties like fluorescence quenching, suggesting that the choice of diastereomer can be strategically employed in the design of chemical probes. researchgate.netnih.gov

Furthermore, the development of bis-BCN derivatives is being investigated to create opportunities for multivalent conjugation, enhancing the avidity of interactions or enabling the assembly of complex biomolecular architectures. researchgate.net The synthesis of such derivatives, however, can be challenging due to the high reactivity of the strained alkyne. Innovative synthetic strategies, such as the use of cobalt complexes to protect the alkyne during functionalization, are being developed to overcome these hurdles.

The PEG spacer also presents a target for modification. While the single ethylene (B1197577) glycol unit in this compound offers a degree of hydrophilicity, derivatives with longer PEG chains (e.g., PEG3, PEG4) are being synthesized to further improve aqueous solubility and minimize non-specific interactions, which is particularly crucial for in vivo applications and the development of biomaterials like hydrogels. mdpi.com

Table 1: Examples of endo-BCN Derivatives and Their Potential Advantages

| Derivative Type | Modification | Potential Advantage |

| Diastereomers | exo-BCN vs. endo-BCN | Altered reaction kinetics and product stereochemistry, influencing properties like fluorescence. researchgate.netnih.gov |

| Multivalent Linkers | bis-BCN | Enhanced binding avidity, assembly of complex architectures. researchgate.net |

| PEG Chain Length | PEG3, PEG4, etc. | Increased aqueous solubility, reduced steric hindrance and non-specific binding. mdpi.com |

| Alternative Reactive Groups | e.g., p-nitrobenzyl (PNB) | Different leaving group kinetics and stability profiles for specialized applications. |

Integration into Multi-Step Orthogonal Bioconjugation Strategies

The true power of bioorthogonal chemistry is often realized in its ability to perform multiple, mutually exclusive reactions within the same biological system. The integration of this compound into multi-step orthogonal bioconjugation strategies is a key research frontier. This allows for the precise and sequential or simultaneous labeling of multiple biomolecules, enabling the study of complex biological interactions.

One of the most promising partnerships for BCN-based chemistry is with tetrazine ligation. The reaction between a strained alkyne like BCN and a tetrazine is exceptionally fast and orthogonal to the SPAAC reaction between BCN and an azide (B81097). nih.govresearchgate.net This orthogonality allows for dual-labeling experiments where, for instance, one cell population is labeled with an azide and another with a tetrazine, and both are subsequently and specifically targeted with BCN-functionalized probes. Researchers are actively exploring combinations of BCN-NHS esters with other click chemistries to achieve triple or even quadruple labeling, pushing the complexity of biological systems that can be interrogated. researchgate.net

A notable example of a dual bioorthogonal strategy involves the development of a bifunctional linker that combines oxime ligation and SPAAC. nih.gov This approach allows for the functionalization of reducing sugars for subsequent attachment to proteins, creating synthetic homogeneous glycoproteins. nih.gov Such strategies highlight the modularity and versatility of incorporating BCN-based linkers into more complex chemical biology workflows.

High-Throughput Screening and Automation in Conjugation Methodologies

To accelerate the discovery of new probes and optimize bioconjugation protocols, high-throughput screening (HTS) and automation are becoming increasingly important. While direct HTS applications for this compound are still emerging, the broader field of click chemistry is seeing significant advances in this area.

Researchers have developed HTS methods for the rapid synthesis of diverse libraries of azide-containing building blocks, which are the reaction partners for BCN. These libraries can then be screened in situ to identify potent enzyme inhibitors or other bioactive molecules. Such approaches can be adapted to screen for optimal BCN-azide reaction pairs for specific applications.

Furthermore, techniques for the real-time monitoring of SPAAC reactions are being developed. For example, inline Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can be used to track the kinetics of cycloaddition reactions in complex biological fluids, providing valuable data for optimizing reaction conditions. nih.gov The development of continuous, coupled enzyme assays also offers a platform for the high-throughput determination of kinetic parameters for bioconjugation reactions. nih.gov As these technologies mature, their application to automated platforms for screening and optimizing conjugations with this compound and its derivatives is a logical and anticipated progression.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Design

Computational chemistry and molecular modeling are proving to be indispensable tools for understanding and predicting the behavior of bioorthogonal reactions. Density Functional Theory (DFT) calculations, for instance, are being used to elucidate the reaction mechanisms and predict the kinetics of SPAAC reactions involving BCN. researchgate.net These computational analyses have revealed that the reaction of BCN with phenyl azides proceeds via an inverse-electron demand mechanism, which is a key factor in its reactivity. researchgate.net

Molecular dynamics simulations are also being employed to study the interactions of BCN-containing linkers with biomolecules. For example, simulations have been used to investigate the interaction of BCN-OH with the monoclonal antibody Pertuzumab, providing insights into the stability and specificity of the resulting conjugate. unnes.ac.id These in silico studies can guide the rational design of new linkers with optimized binding properties and reduced off-target effects.

Computational tools are also being used to analyze the steric and electronic properties of different BCN derivatives and their reaction partners. rsc.org This allows for the a priori prediction of reactivity and can help in the selection of the most suitable linker for a particular application. As computational methods become more powerful and accessible, their role in the design and optimization of novel this compound derivatives and their applications will undoubtedly expand.

Potential for this compound in Novel Chemical Biology Applications

The unique properties of this compound are paving the way for its use in a wide array of novel chemical biology applications, moving beyond simple bioconjugation to the creation of sophisticated functional systems.

In the realm of targeted drug delivery , this linker is being used to construct antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). mdpi.com The NHS ester allows for conjugation to a targeting antibody or a ligand for an E3 ubiquitin ligase, while the BCN group can be used to attach a cytotoxic payload or a protein-of-interest binder. This modular approach facilitates the rapid assembly and screening of libraries of targeted therapeutics. For instance, endo-BCN has been used in the synthesis of linkers for ADCs carrying the drug MMAE. mdpi.com

In the field of diagnostics and bioimaging , this compound and its derivatives are being used to develop highly specific probes. By conjugating the linker to imaging agents like fluorescent dyes (e.g., Cy5.5) or radiolabels, researchers can create probes that target specific biomolecules for PET, MRI, or fluorescence imaging. ruixibiotech.com These probes are being used to develop heterodimeric tracers for improved tumor detection in pancreatic cancer. mdpi.com

Biomaterials and tissue engineering represent another exciting frontier. The bioorthogonal nature of the BCN-azide reaction allows for the formation of hydrogels under cytocompatible conditions. researchgate.net For example, elastin-like proteins (ELPs) functionalized with BCN-NHS can be cross-linked with azide-modified ELPs to form hydrogels for cell encapsulation and tissue regeneration. researchgate.net This approach allows for the creation of well-defined, bioactive scaffolds with tunable properties.

Finally, the use of endo-BCN linkers in the construction of cell membrane-coated nanoparticles is an emerging area with significant potential. nih.govresearchgate.netresearchgate.netrsc.org By metabolically labeling cell surfaces with azides, nanoparticles functionalized with BCN can be specifically targeted to these cells, creating a "hitchhiking" system for enhanced drug delivery and imaging. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.